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Octadec-9-enyl octadeca-9,12-dienoate

Cat. No.: B103431
CAS No.: 17673-59-5
M. Wt: 530.9 g/mol
InChI Key: HCWKYEAMGMQHRV-UHFFFAOYSA-N
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Description

Classification and Structural Context as a Wax Ester

Oleyl linoleate (B1235992) is classified as a wax ester, a type of neutral lipid. nih.gov Structurally, it is formed from the esterification of a fatty acid and a fatty alcohol. nih.gov Specifically, oleyl linoleate is the ester formed from oleyl alcohol and linoleic acid. ontosight.ai The chemical formula for oleyl linoleate is C₃₆H₆₆O₂. larodan.comnih.gov This structure consists of a long hydrocarbon chain with one double bond originating from the oleyl alcohol component and two double bonds from the linoleic acid component, rendering it an unsaturated wax ester. ontosight.ai

The LIPID MAPS (LIPID Metabolites and Pathways Strategy) consortium, a comprehensive lipidomics resource, categorizes oleyl linoleate under the Fatty Acyls [FA] category, and more specifically within the Wax monoesters [FA0701] subclass. lipidmaps.org Its systematic name is (9Z)-9-Octadecen-1-yl (9Z,12Z)-9,12-octadecadienoate. larodan.com

Table 1: Chemical Identification of Oleyl Linoleate

Identifier Value
Chemical Name Oleyl Linoleate
Systematic Name (9Z)-9-Octadecen-1-yl (9Z,12Z)-9,12-octadecadienoate larodan.com
Molecular Formula C₃₆H₆₆O₂ larodan.comnih.gov
CAS Number 17673-59-5 larodan.comncats.io

| LIPID MAPS ID | LMFA07010150 lipidmaps.org |

General Significance of Wax Esters in Biological Systems

Wax esters are a diverse class of lipids found across all kingdoms of life, with the exception of archaea and fungi. nih.gov They are composed of long-chain fatty acids esterified to long-chain fatty alcohols. lipotype.comlipotype.com The chain lengths and degree of unsaturation of both the fatty acid and fatty alcohol components can vary, leading to a wide array of distinct wax ester structures. lipotype.comlipotype.com

These lipids serve numerous critical biological functions. In many organisms, they are key components of surface lipids. For instance, they are found in the cuticle of plants and the exoskeleton of insects, where they provide protection against water loss, pathogen invasion, and UV radiation. nih.gov In mammals, sebaceous glands secrete sebum, which is rich in wax esters, to coat the skin. nih.govlipotype.com Similarly, the meibomian glands of the eyelid produce a wax ester-containing fluid that covers the eye. lipotype.comlipotype.com

Beyond their protective roles, wax esters are also significant for energy storage. clinicalresearchnewsonline.comlabinsights.nl In the marine environment, many organisms, from zooplankton to large fish, accumulate substantial quantities of wax esters as energy reserves. clinicalresearchnewsonline.comnih.gov Due to their lower density compared to other lipids, they also play a role in buoyancy for some marine animals. lipotype.comnih.gov In certain bacteria, wax esters are synthesized and stored as a way to sequester excess free fatty acids, which can be toxic to the cells. clinicalresearchnewsonline.com

The biosynthesis of wax esters generally involves a two-step pathway. First, a fatty acyl-CoA is reduced to a fatty alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR). oup.com Subsequently, a wax synthase (WS) enzyme catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form the wax ester. oup.comnih.gov

Overview of Research Trajectories for Complex Lipid Esters

Research into complex lipid esters, including wax esters like oleyl linoleate, is a dynamic field with several key trajectories. A significant area of focus is the elucidation of their biosynthesis and metabolic regulation in various organisms. asm.orgiastate.edu Scientists are investigating the specific enzymes involved, such as fatty acyl-CoA reductases and wax synthases, and how their expression and activity are controlled. oup.comnih.gov This includes studying the pathways in bacteria, plants, and mammals to understand both the commonalities and the unique adaptations of wax ester metabolism. nih.govasm.orgiastate.edu

Another major research direction is the development of biotechnological production methods for wax esters. nih.gov Historically, some high-value wax esters were sourced from sperm whales, but this is no longer a viable or ethical option. nih.gov Consequently, there is considerable interest in engineering microorganisms and plants to produce specific types of wax esters for industrial applications. nih.goviastate.edu These applications include their use as lubricants, in cosmetics, and as biofuels. nih.govlabinsights.nl Metabolic engineering strategies are being employed to optimize production yields and to create "tailor-made" wax esters with desired properties. aocs.org

Furthermore, advanced analytical techniques are being developed and applied to better understand the vast diversity and function of complex lipid esters in biological systems. nih.gov Lipidomics, the large-scale study of lipids, utilizes sophisticated mass spectrometry and chromatography methods to identify and quantify hundreds of different lipid species in complex biological samples. nih.gov This allows researchers to investigate how the lipidome, including the profile of wax esters, changes in response to different physiological states, environmental conditions, or in disease. nih.gov

The study of the physical properties of wax esters and how these relate to their biological functions is also an active area of research. nih.gov This includes investigating how factors like chain length and unsaturation affect properties such as melting point, which is crucial for their role in providing a solid, protective barrier on the surface of insects at physiological temperatures. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H66O2 B103431 Octadec-9-enyl octadeca-9,12-dienoate CAS No. 17673-59-5

Properties

IUPAC Name

octadec-9-enyl octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20H,3-11,13,15-16,21-35H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWKYEAMGMQHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17673-59-5
Record name (9Z)-9-Octadecen-1-yl (9Z,12Z)-9,12-octadecadienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17673-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Synthesis and Biocatalytic Production Methodologies of Oleyl Linoleate

Enzymatic Esterification Strategies for Oleyl Linoleate (B1235992) Productionnih.govjmb.or.krgoogle.comikm.org.mygoogle.com

Enzymatic synthesis of oleyl linoleate is a prominent method that offers high conversion rates and purity under moderate conditions. tandfonline.com Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei (Lipozyme), and Trichosporon sp., are commonly employed as biocatalysts for this esterification reaction. tandfonline.comjmb.or.krgoogle.com The synthesis can be carried out in various systems, including solvent-free, aqueous, and organic solvent media. tandfonline.com The reaction involves the esterification of linoleic acid with oleyl alcohol, or the alcoholysis of an oil rich in linoleic acid (like palm oil) with oleyl alcohol. google.comgoogle.com

Optimization of Reaction Parameters in Biocatalytic Synthesisnih.govgoogle.comikm.org.mygoogle.com

The efficiency of the enzymatic synthesis of oleyl linoleate is significantly influenced by several reaction parameters. Optimizing these factors is crucial for achieving high yields and making the process economically viable. Key parameters that are often optimized include temperature, pH, water content, substrate molar ratio, and agitation rate. nih.govjmb.or.krikm.org.my

Influence of Temperature on Esterification Yield and Enzyme Activitynih.govgoogle.com

Temperature plays a dual role in lipase-catalyzed reactions, affecting both the reaction rate and the stability of the enzyme. nih.gov

Effect on Reaction Rate: Increasing the temperature generally increases the initial reaction rate by enhancing substrate solubility and promoting collisions between enzyme and substrate molecules. researchgate.netkemdikbud.go.id

Optimal Temperature Range: For the synthesis of oleyl esters, the optimal temperature is often found to be in the range of 40°C to 60°C. google.comresearchgate.net For instance, in the alcoholysis of palm oil with oleyl alcohol using Lipozyme, the yield of wax esters, including oleyl linoleate, increased with temperature from 30°C to 50°C. google.comgoogle.com Similarly, the synthesis of oleyl oleate (B1233923) using immobilized Candida antarctica lipase (B570770) showed maximum conversion in the 40-60°C range. researchgate.net A study on Trichosporon sp. lipase found the optimal temperature for the synthesis of linoleic acid and oleyl alcohol to be 40°C. jmb.or.kr

Enzyme Denaturation: Temperatures exceeding the optimal range can lead to enzyme denaturation, causing a decrease in activity and, consequently, a lower ester yield. google.comgoogle.com For example, a decrease in the percentage yield of wax esters was observed at temperatures of 60°C to 70°C due to the denaturation of the enzyme. google.comgoogle.com

Enzyme SourceSubstratesOptimal Temperature (°C)Yield/ConversionReference
LipozymePalm Oil, Oleyl Alcohol5080.62% google.comgoogle.com
Candida antarctica (Novozym 435)Oleic Acid, Oleyl Alcohol40-60>95% researchgate.net
Trichosporon sp.Linoleic Acid, Oleyl Alcohol40Highest Synthesis Rate jmb.or.kr
Candida antarctica (Novozym 435)Oleic Acid, Oleyl Alcohol51734 g/L tandfonline.com
Impact of pH on Enzymatic Activity in Nonaqueous Systemsnih.gov

The pH of the enzyme's microenvironment is a critical factor influencing its catalytic activity, even in nonaqueous or microaqueous systems. nih.govjmb.or.kr

pH Memory: Enzymes retain the ionization state of their functional groups from the last aqueous solution they were in, a phenomenon known as "pH memory." Therefore, the pH of the buffer solution used to prepare the enzyme can significantly impact its performance in an organic solvent.

Optimal pH: The optimal pH for lipase activity in esterification reactions can vary. For a lipase from Trichosporon sp. used in the synthesis of oleyl linoleate, the optimal pH for esterification was found to be 8.0. jmb.or.kr This particular lipase exhibited high activity and stability in an alkaline pH range of 8.0-11.0. jmb.or.kr In another study focusing on the synthesis of oleyl esters, the best activity for the lipase was observed at a pH of 6.0. nih.gov

Enzyme SourceSubstratesOptimal pHKey ObservationReference
Trichosporon sp.Linoleic Acid, Oleyl Alcohol8.0High activity and stability in alkaline pH range (8.0-11.0). jmb.or.kr
Liquid LipaseOleic Acid, Oleyl Alcohol6.0Enzyme showed its best activity at this pH. nih.gov
Role of Water Content in Enzyme-Catalyzed Esterificationnih.gov

Water content is a crucial parameter in enzyme-catalyzed esterification in non-aqueous media, as it significantly affects enzyme activity and reaction equilibrium. nih.gov

Essential for Activity: A minimal amount of water is necessary to maintain the three-dimensional conformation of the enzyme and its catalytic activity. nih.govcirad.fr Low water content can reduce enzyme activity. nih.gov

Shifting Equilibrium: Esterification is a reversible reaction that produces water. According to Le Chatelier's principle, restricting the water content can shift the equilibrium towards ester production. nih.gov This can be achieved by removing the water produced during the reaction, for instance, by using a molecular sieve. jmb.or.kr

Optimal Water Content: There is an optimal water content for maximizing ester yield. In one study on the synthesis of oleyl esters, the maximum yield was observed at an external water addition of 0.9% w/w. nih.gov Increasing the water content beyond this optimum led to a gradual decrease in the ester yield, likely due to the promotion of the reverse hydrolysis reaction. nih.gov Another study found that the esterification rate of linoleic acid with oleyl alcohol increased to over 95% when water was removed by a molecular sieve. jmb.or.kr However, the activity dropped significantly when the water content increased from 7% to 10%. jmb.or.kr

EnzymeSubstratesOptimal Water ContentEffect of Excess WaterReference
Liquid LipaseOleic Acid, Oleyl Alcohol0.9% w/wGradual decrease in ester yield. nih.gov
Trichosporon sp. LipaseLinoleic Acid, Oleyl AlcoholRemoval by molecular sieveSignificant drop in activity from 7% to 10% water content. jmb.or.kr
Substrate Molar Ratio Optimization for Maximum Conversiongoogle.comikm.org.mygoogle.com

The molar ratio of the substrates (linoleic acid or its source and oleyl alcohol) is a key factor in driving the esterification reaction towards maximum product conversion.

Excess of One Substrate: Using an excess of one of the substrates, typically the alcohol, can shift the reaction equilibrium to favor ester synthesis. nih.gov

Optimal Ratios in Studies: In the enzymatic alcoholysis of palm oil with oleyl alcohol, a molar ratio of 1:3 (palm oil to oleyl alcohol) was found to be optimal, resulting in a wax ester yield of 80.62%. google.comgoogle.comkemdikbud.go.id For the synthesis of oleyl oleate, an optimal molar ratio of oleyl alcohol to oleic acid was determined to be 2:1, achieving over 95% conversion. researchgate.netresearchgate.net Another study using response surface methodology found an optimal molar ratio of oleic acid to oleyl alcohol to be 1:2.21. researchgate.net

SubstratesBiocatalystOptimal Molar Ratio (Acid/Oil:Alcohol)Resulting Yield/ConversionReference
Palm Oil, Oleyl AlcoholLipozyme1:380.62% google.comgoogle.comkemdikbud.go.id
Oleic Acid, Oleyl AlcoholCandida antarctica (Novozym 435)1:2>95% researchgate.net
Oleic Acid, Oleyl AlcoholNot specified1:2.2165.09% researchgate.net
Oleic Acid, Oleyl AlcoholCandida antarctica (Novozym 435)1:1734 g/L tandfonline.com
Effect of Agitation Rate on Reaction Efficiencynih.gov

Agitation is important in heterogeneous biocatalytic systems to overcome mass transfer limitations and ensure proper mixing of substrates and the enzyme.

Reducing Mass Transfer Limitations: Adequate agitation reduces the external mass transfer resistance, allowing substrates to more readily access the active sites of the immobilized or suspended enzyme.

Optimal Agitation Speed: There is an optimal agitation rate beyond which the reaction rate does not significantly increase and could even decrease due to mechanical stress on the enzyme. In the synthesis of esters from unsaturated fatty acids and oleyl alcohol using a Trichosporon sp. lipase, an agitation rate of 200 rpm was found to be optimal. jmb.or.kr At this speed, the esterification of linolenic acid and oleyl alcohol reached over 90%, which was three times higher than at 100 rpm. jmb.or.kr For the synthesis of oleyl oleate, agitation speeds of 150 rpm and 172.9 rpm have been reported as optimal in different studies. ikm.org.myresearchgate.net

SubstratesEnzymeOptimal Agitation Rate (rpm)Key FindingReference
Unsaturated Fatty Acids, Oleyl AlcoholTrichosporon sp. Lipase200Esterification rate was three times higher than at 100 rpm. jmb.or.kr
Oleic Acid, Oleyl AlcoholCandida antarctica (Novozym 435)150Part of the optimized conditions for >95% yield. researchgate.net
Oleic Acid, Oleyl AlcoholNot specified172.9Optimized parameter for a maximum yield of 96.00%. ikm.org.my
Enzyme Loading and Its Correlation with Ester Yield

In the enzymatic synthesis of wax esters like oleyl linoleate, the amount of enzyme used, or enzyme loading, is a critical parameter that directly influences the reaction rate and final product yield. Research indicates that the yield of ester increases with enzyme concentration up to an optimal point, beyond which the increase is no longer significant or cost-effective.

Studies optimizing the synthesis of oleyl esters have demonstrated this correlation. For instance, in the synthesis of red pitaya seed oil esters, which include oleyl linoleate, an optimal enzyme loading of 0.17 g was found to produce an average ester yield of 82.48%. mdpi.comtandfonline.com Similarly, research on palm-based wax esters showed that the yield increased as the lipase amount was raised to an optimum of 1.5% (w/v). researchgate.net Further increases in enzyme loading did not lead to a proportional rise in product yield, possibly due to factors like substrate inhibition or mass transfer limitations within the enzyme particles. researchgate.net Another study predicted an optimal enzyme amount of 0.149 g for producing palm-based wax esters, reinforcing that a precise enzyme concentration is key to maximizing efficiency. nih.gov In the synthesis of phytosterol esters, a similar trend was observed where increasing the lipase amount from 3% to 15% significantly boosted the yield, but a further increase to 30% offered no additional benefit. wikipedia.org

Table 1: Effect of Enzyme Loading on Ester Yield in Biocatalytic Synthesis

Enzyme SourceSubstrate(s)Optimal Enzyme LoadingReported Ester YieldReference
Lipozyme RM IM (immobilized Rhizomucor miehei)Red Pitaya Seed Oil & Oleyl Alcohol0.17 g82.48% mdpi.comtandfonline.com
Lipozyme (immobilized Mucor miehei)Palm Oil & Oleyl Alcohol1.5% (w/v)~80% researchgate.net
Immobilized LipasePalm Oil & Oleyl Alcohol0.149 g84.6% nih.gov
Candida rugosa Lipaseβ-sitosterol & Lauric Acid15% (w/w)65.48% wikipedia.org

Comparative Analysis of Enzymatic vs. Chemical Synthesis Routes for Oleyl Linoleate

Both enzymatic and chemical routes can be employed for synthesizing oleyl linoleate, each with distinct advantages and disadvantages.

Chemical Synthesis: This conventional method often involves using acid catalysts like sodium hydrogen sulfate (B86663) at high temperatures (e.g., 130°C). researchgate.net It can be cost-effective and achieve very high product yields, sometimes exceeding 95%. researchgate.net However, the drawbacks are significant and include high energy consumption, potential for thermal degradation of unsaturated compounds, and the risks associated with handling corrosive chemicals, which can also damage equipment. mdpi.comresearchgate.net

Enzymatic Synthesis: This "greener" alternative utilizes lipases as biocatalysts. mdpi.com The primary advantage is the use of mild reaction conditions, with optimal temperatures typically ranging from 40°C to 60°C. researchgate.netscispace.com This reduces energy costs and minimizes the degradation of heat-sensitive molecules like polyunsaturated fatty acids. Enzymatic reactions are highly specific, leading to fewer byproducts. Furthermore, the use of immobilized enzymes allows for catalyst recycling, making the process more sustainable. prepchem.com While historically slower, process optimization has led to high yields (often >90%) in relatively short reaction times. rsc.orgscispace.com

Table 3: Comparison of Synthesis Routes for Oleyl Esters

FeatureChemical SynthesisEnzymatic SynthesisReference
Catalyst Acid catalysts (e.g., NaHSO₄)Lipases (e.g., Lipozyme RM IM, Novozym 435) researchgate.net, prepchem.com
Temperature High (e.g., 130°C)Mild (e.g., 40-60°C) researchgate.net, researchgate.net
Reaction Conditions Harsh, potentially corrosiveMild, non-corrosive mdpi.com,
Specificity Lower, potential for side reactionsHigh, fewer byproducts
Environmental Impact Higher energy use, hazardous chemicals"Greener," lower energy, biodegradable catalyst mdpi.com, prepchem.com
Yield Very high (>95%)High (>80-95%) researchgate.net, scispace.com
Catalyst Reusability Generally not reusableHigh (with immobilized enzymes) researchgate.net, prepchem.com

Derivatization Research Involving Oleyl Linoleate Analogues

Research into structural analogues of oleyl linoleate provides insight into the structure-function relationships of long-chain wax esters. One such area of focus is the synthesis of farnesyl esters.

Synthesis and Characterization of Farnesyl Linoleate

Farnesyl linoleate is a naturally occurring wax ester that has been identified as a key compound in the surface wax of certain fruits. tandfonline.com It is structurally analogous to oleyl linoleate, with the C18 oleyl alcohol moiety replaced by the C15 isoprenoid alcohol, farnesol (B120207).

Characterization: Farnesyl linoleate, along with farnesyl oleate, has been identified as a prominent component of the surface wax of apple cultivars that develop a "greasy" texture during storage. tandfonline.comfrontiersin.org These farnesyl esters are liquids at sub-zero temperatures and their accumulation is considered a primary cause of the greasy feel. tandfonline.com In one study, the amount of farnesyl linoleate in the peel of greasy apples was quantified at 41 µg/cm². tandfonline.com The identification of this compound was confirmed through methods including gas-liquid chromatography (GLC) and gas chromatography-mass spectrometry (GC-MS) after separation and derivatization of its constituent parts (farnesol and linoleic acid). tandfonline.com Farnesyl linoleate has also been detected as a component of ambrette seed concrete. scispace.com

Synthesis: While specific literature detailing the laboratory synthesis of farnesyl linoleate is limited, the process can be effectively carried out using established enzymatic esterification methods. Research on the synthesis of a close analogue, farnesyl laurate, provides a clear blueprint. In that study, farnesyl laurate was synthesized via the esterification of farnesol and lauric acid, catalyzed by the immobilized lipase Lipozyme RM IM in an organic solvent. nih.gov The reaction achieved a molar conversion of over 98% under optimized conditions, which included a controlled low level of water activity (0.11) in the reaction medium. nih.gov This methodology, involving the lipase-catalyzed reaction between farnesol and a fatty acid (in this case, linoleic acid), represents a viable and high-yield route for producing farnesyl linoleate.

Biological Formation and Metabolic Pathways of Oleyl Linoleate Precursors

De Novo Fatty Acid Biosynthesis Leading to Oleate (B1233923) and Linoleate (B1235992)

In plants, the initial synthesis of fatty acids occurs through a conserved pathway known as de novo fatty acid biosynthesis. This process builds fatty acid chains from two-carbon units derived from acetyl-CoA. frontiersin.orgfrontiersin.org The primary products of this pathway are the saturated fatty acids palmitate (16:0) and stearate (B1226849) (18:0), with stearate being the direct precursor to oleate. aocs.org

The first committed step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACCase). aocs.org Subsequently, the fatty acid synthase (FAS) complex, a series of enzymes, catalyzes the cyclical elongation of the fatty acid chain. oup.com This process begins with the condensation of acetyl-CoA and malonyl-ACP (the activated form of malonyl-CoA) to form a four-carbon intermediate. frontiersin.org Each subsequent cycle adds two carbons from malonyl-ACP, involving a series of reduction, dehydration, and another reduction step to form a saturated acyl chain attached to an acyl carrier protein (ACP). oup.com The process concludes when the chain reaches 16 or 18 carbons. Stearoyl-ACP is then desaturated by the soluble stearoyl-ACP Δ9-desaturase in the plastid stroma to produce oleoyl-ACP, the primary product of plastidial fatty acid synthesis. frontiersin.orgaocs.org

Plant cells possess two major pathways for glycerolipid synthesis, often referred to as the 'prokaryotic' and 'eukaryotic' pathways, which are distinguished by their cellular location and the fatty acids they utilize. frontiersin.orgaocs.org

Prokaryotic Pathway: This pathway is localized within the plastids. aocs.org Here, the newly synthesized oleoyl-ACP can be directly used for the assembly of plastidial lipids, such as monogalactosyldiacylglycerol (B12364196) (MGDG). nih.gov The fatty acids retained within the plastid for this pathway can undergo further desaturation. aocs.org

Eukaryotic Pathway: This pathway involves the endoplasmic reticulum (ER). aocs.orgoup.com For this pathway to proceed, oleoyl-ACP is first hydrolyzed by fatty acyl-ACP thioesterases (FATs), releasing free oleate. aocs.orgresearchgate.net This free fatty acid is then exported from the plastid and activated to oleoyl-CoA by long-chain acyl-CoA synthetases (LACS) located on the plastid outer envelope. aocs.orgoup.com This oleoyl-CoA then enters the ER, where it is incorporated into phospholipids (B1166683), primarily phosphatidylcholine (PC), for further modification and assembly into various complex lipids, including storage lipids like triacylglycerols (TAGs). pnas.orgoup.com A significant portion of fatty acids synthesized in the plastid are exported to the ER to enter this pathway. bioone.org

Acyl-carrier proteins (ACPs) and acyl-Coenzyme A (acyl-CoAs) are crucial carriers of fatty acid intermediates, but they function in different subcellular compartments and metabolic pathways. oup.comnih.gov

Acyl-Carrier Proteins (ACPs): ACPs are small, acidic proteins that function as the central cofactor in the plastid-localized de novo fatty acid synthesis. nih.govportlandpress.com During synthesis, all acyl intermediates are covalently attached to the phosphopantetheine prosthetic group of ACP. oup.comportlandpress.com This tethering allows the growing acyl chain to be shuttled between the active sites of the various enzymes of the fatty acid synthase (FAS) complex. nih.gov The final saturated product, stearoyl-ACP, is the substrate for the plastidial stearoyl-ACP Δ9-desaturase, which forms oleoyl-ACP. aocs.org

Acyl-CoAs: Acyl-CoAs are the activated form of fatty acids in the cytoplasm and are central to lipid metabolism in the endoplasmic reticulum. oup.comnih.gov Fatty acids destined for the eukaryotic pathway are released from ACP in the plastid by thioesterases (FATA and FATB). aocs.org FATA preferentially hydrolyzes oleoyl-ACP. aocs.org Once exported to the cytoplasm, these free fatty acids are esterified to Coenzyme A by LACS enzymes. oup.comresearchgate.net The resulting oleoyl-CoA is the primary substrate for acyltransferases in the ER, which incorporate it into glycerolipids like phosphatidylcholine (PC). oup.com This PC-bound oleate is the substrate for the next desaturation step that produces linoleate. frontiersin.org

ComponentLocationPrimary Role in Oleate/Linoleate Biosynthesis
Acetyl-CoA Carboxylase (ACCase) Plastid stromaCatalyzes the first committed step: Acetyl-CoA → Malonyl-CoA. aocs.org
Fatty Acid Synthase (FAS) Plastid stromaElongates the fatty acid chain to produce palmitoyl-ACP and stearoyl-ACP. oup.com
Stearoyl-ACP Δ9-Desaturase (SAD) Plastid stromaConverts stearoyl-ACP to oleoyl-ACP. frontiersin.orgaocs.org
Acyl Carrier Protein (ACP) PlastidCovalently binds and shuttles fatty acid intermediates during de novo synthesis. nih.govportlandpress.com
Fatty Acyl-ACP Thioesterase (FAT) PlastidHydrolyzes acyl-ACPs to release free fatty acids for export to the ER. aocs.orgresearchgate.net
Long-Chain Acyl-CoA Synthetase (LACS) Plastid outer envelope, ERActivates free fatty acids to acyl-CoAs for use in the ER. aocs.orgoup.com
Acyl-CoA Cytoplasm / ERActivated form of fatty acids used as substrates for glycerolipid synthesis in the ER. nih.gov

Plastidial and Endoplasmic Reticulum Pathways.

Enzymatic Desaturation of Oleate to Linoleate

Linoleate (18:2) is produced from oleate (18:1) by the introduction of a second double bond into the acyl chain. This reaction is catalyzed by a class of enzymes known as Δ12-desaturases or omega-6 desaturases. frontiersin.orgnih.gov

In plants, two key enzymes are responsible for the conversion of oleate to linoleate, and they operate in different subcellular compartments. frontiersin.orgnih.gov

FAD2 (Microsomal Oleate Desaturase): The FAD2 enzyme is an integral membrane protein located in the endoplasmic reticulum (ER). frontiersin.orgoup.com It is considered the primary enzyme for linoleate synthesis that contributes to storage lipids (triacylglycerols) in seeds and is a key component of the eukaryotic pathway. aocs.org FAD2 utilizes oleate that has been incorporated into phosphatidylcholine (PC) as its substrate. frontiersin.orgaocs.org The reaction requires cytochrome b5 as an electron donor. nih.gov

FAD6 (Plastidial Oleate Desaturase): The FAD6 enzyme is found in the plastid and is involved in the prokaryotic pathway of lipid synthesis. frontiersin.orgnih.gov It desaturates oleate that is part of plastidial glycerolipids, such as monogalactosyldiacylglycerol (MGDG). aocs.org FAD6 uses ferredoxin as its electron donor. nih.gov While FAD2 is central for oilseeds, FAD6 contributes to the polyunsaturated fatty acid composition of photosynthetic membranes in leaves. aocs.org

The expression of different FAD2 gene isoforms can be tissue-specific and developmentally regulated. nih.govnih.gov For example, FAD2-1 is often seed-specific, while FAD2-2 may be expressed more constitutively in various tissues and is considered the major gene responsible for linoleic acid content in some species like olive. frontiersin.orgnih.gov

Fatty acid desaturases exhibit specificity for both the fatty acid substrate and the lipid molecule to which it is attached.

Substrate Specificity: The Δ12-desaturases, FAD2 and FAD6, act specifically on oleate (18:1Δ⁹) to introduce a double bond at the Δ12 position, forming linoleate (18:2Δ⁹,¹²). oup.com Studies have shown that some desaturases can act on different fatty acid chain lengths, but their primary activity is defined by the position of the new double bond relative to the carboxyl end (delta nomenclature) or the methyl end (omega nomenclature) of the fatty acid. uniprot.orgresearchgate.net The FAD2 enzyme acts on oleate esterified to phosphatidylcholine (PC), while FAD6 acts on oleate within plastidial lipids. aocs.orgnih.gov

Regulatory Mechanisms: The activity of these desaturases and the resulting fatty acid composition are tightly regulated by various factors.

Transcriptional Regulation: The expression of FAD2 and FAD6 genes is controlled by developmental cues and environmental stimuli. nih.gov For instance, temperature is a significant regulator; lower temperatures often lead to increased expression of desaturase genes to increase membrane fluidity, while higher temperatures can reduce oleate desaturation. oup.comcsic.es Light intensity can also influence desaturase activity, with higher light levels promoting oleate desaturation. oup.comcsic.es

Substrate Availability: The flow of oleate between the plastid and the ER, and its incorporation into PC, directly influences the rate of linoleate synthesis via the FAD2 enzyme. oup.com

Post-transcriptional and Post-translational modifications: While transcriptional control is primary, other layers of regulation likely exist to fine-tune enzyme activity in response to rapid environmental or metabolic changes.

EnzymeGeneLocationSubstrateElectron DonorPathway
Δ12-Desaturase FAD2Endoplasmic Reticulum (ER)Oleate on Phosphatidylcholine (PC)Cytochrome b₅Eukaryotic
Δ12-Desaturase FAD6PlastidOleate on Glycosylglycerides (e.g., MGDG)FerredoxinProkaryotic

Function of Delta-12 Desaturase (FAD2, FAD6) Enzymes.

Incorporation of Oleate and Linoleate into Complex Lipids

Once synthesized, oleate and linoleate are incorporated into a variety of complex lipids, primarily phospholipids and triacylglycerols (TAGs), which serve as storage forms of energy. pnas.orgnih.gov

In the endoplasmic reticulum, the newly formed oleoyl-CoA and the linoleoyl-CoA (produced via acyl editing from PC) are esterified to a glycerol-3-phosphate (G3P) backbone. oup.com This occurs via the Kennedy pathway, involving sequential acylation by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAT) to form phosphatidic acid (PA). aocs.org

The PA is then dephosphorylated by phosphatidic acid phosphatase (PAP) to yield diacylglycerol (DAG). aocs.org This DAG pool, containing both oleate and linoleate, is a key branch point. It can be used for the synthesis of membrane phospholipids like PC and phosphatidylethanolamine (B1630911) (PE). oup.com Alternatively, and centrally for oil accumulation, the DAG is acylated a final time by diacylglycerol acyltransferase (DGAT) to form triacylglycerol (TAG), the main component of vegetable oils. aocs.org Studies have shown that both oleate and linoleate are rapidly incorporated into PC and TAG. oup.com The relative incorporation can depend on the specific fatty acid, with unsaturated fatty acids like oleate and linoleate being more readily incorporated into TAG than saturated fatty acids. nih.gov

Acyl-Editing and Lysophosphatidylcholine (B164491) Acyltransferase (LPCAT) Activity

Acyl-editing is a crucial process for modifying the fatty acid composition of glycerolipids, particularly phosphatidylcholine (PC), which is a major component of cellular membranes. bioone.orgoup.com This process involves the removal and re-acylation of fatty acids from the glycerol (B35011) backbone of phospholipids. A key enzyme in this pathway is lysophosphatidylcholine acyltransferase (LPCAT). researchgate.netfrontiersin.org

LPCAT catalyzes the acylation of lysophosphatidylcholine (LPC) to form PC, utilizing fatty acyl-CoAs from the cellular pool. frontiersin.orge-century.us This reaction is a key step in the Lands cycle, a major pathway for PC acyl remodeling. oup.comnih.gov The forward reaction, the acylation of LPC, is highly favorable as it involves the breaking of a high-energy thioester bond in acyl-CoA and the formation of an oxygen ester bond in PC. nih.gov

However, LPCAT can also operate in reverse, catalyzing the transfer of a fatty acid from PC to coenzyme A (CoA) to form acyl-CoA and LPC. frontiersin.org This reverse reaction has been demonstrated to have different substrate specificities compared to the forward reaction. frontiersin.org The reversible nature of LPCAT allows for a dynamic exchange of fatty acids between the acyl-CoA pool and PC, a process central to acyl-editing. bioone.orgnih.gov This dynamic exchange ensures that the cell can rapidly alter the fatty acid composition of its membranes in response to metabolic needs and environmental cues. oup.com

The activity of LPCAT is critical for supplying oleate to the PC pool, where it can be further desaturated to produce linoleate. researchgate.net Studies in various plants, including sunflower and Arabidopsis, have highlighted the role of different LPCAT isoforms in this process. frontiersin.orgnih.gov For instance, in Arabidopsis, LPCAT1 and LPCAT2 have been shown to participate in the Lands cycle in developing seeds. oup.com While LPCAT1 shows similar activity with oleoyl-CoA, linoleoyl-CoA, and linolenoyl-CoA, LPCAT2 displays a preference for linoleoyl-CoA over oleoyl-CoA. nih.gov This differential specificity suggests distinct roles for these enzymes in shaping the fatty acid profile of PC.

Channeling of Fatty Acids to Different Lipid Pools

The precursors of oleyl linoleate, oleic acid and linoleic acid, are synthesized and subsequently channeled into various lipid pools for different metabolic fates, including storage as triacylglycerols (TAGs) or incorporation into membrane lipids. ocl-journal.orgnih.gov

De novo fatty acid synthesis occurs in the plastids, producing primarily oleoyl-ACP. frontiersin.org This oleoyl-ACP is then hydrolyzed to free oleic acid and exported from the plastid to the endoplasmic reticulum (ER). ocl-journal.org In the ER, oleic acid is activated to oleoyl-CoA by long-chain acyl-CoA synthetase (LACS). nih.gov

This newly synthesized oleoyl-CoA can enter several pathways. A significant portion is incorporated into phosphatidylcholine (PC), a key step for its desaturation. ocl-journal.orgnih.gov The enzyme fatty acid desaturase 2 (FAD2) then converts oleate on PC to linoleate. peerj.comresearchgate.net This process highlights the central role of PC as a substrate for fatty acid desaturation. bioone.org

The resulting linoleate can then be channeled into different lipid pools. It can remain in PC, contributing to membrane structure and fluidity, or it can be moved into the triacylglycerol (TAG) synthesis pathway. frontiersin.org The movement of fatty acids from PC to TAG can occur through several mechanisms. One proposed mechanism involves the reverse action of LPCAT, which would release linoleoyl-CoA from PC, making it available for TAG synthesis. oup.com Another route is through the action of phospholipid:diacylglycerol acyltransferase (PDAT), which directly transfers a fatty acid from PC to diacylglycerol (DAG) to form TAG. oup.com

The specific channeling of fatty acids is influenced by the substrate preferences of the enzymes involved in TAG synthesis, such as diacylglycerol acyltransferase (DGAT). researchgate.net These enzymes can exhibit preferences for certain fatty acids, thereby enriching the final TAG pool with specific fatty acids like linoleic acid. researchgate.net The formation of protein complexes among the enzymes of TAG synthesis and acyl-editing is also thought to facilitate the efficient channeling of fatty acids from membrane lipids into storage lipids like TAG. researchgate.net

Metabolism and Turnover of Oleyl Linoleate and Its Constituents

The metabolic fate of oleyl linoleate involves its breakdown into its constituent fatty acids, oleic acid and linoleic acid, through enzymatic hydrolysis. These fatty acids are then available for further metabolic conversions.

Enzymatic Hydrolysis of Fatty Acid Esters

Oleyl linoleate, being a wax ester, is a type of fatty acid ester. The breakdown of such esters is catalyzed by a class of enzymes called lipases (glycerol ester hydrolases, EC 3.1.1.3). nottingham.ac.ukwikipedia.org Lipases are hydrolases that act at the interface between an insoluble substrate and an aqueous phase. nottingham.ac.uk Their primary biological function is to hydrolyze the ester bonds in lipids like triglycerides and, by extension, wax esters, to release free fatty acids and an alcohol. nottingham.ac.uknih.govbyjus.com In the case of oleyl linoleate, hydrolysis would yield oleyl alcohol and linoleic acid.

Lipases are widespread in nature, found in animals, plants, and microorganisms. nottingham.ac.uk They exhibit a range of specificities. Some lipases show no particular preference for the fatty acids they release, leading to the complete breakdown of the lipid. nottingham.ac.uk For example, Candida rugosa lipase (B570770) can achieve near-complete hydrolysis of various oils. nottingham.ac.uk

Other lipases exhibit specificity for certain types of fatty acids. A notable example is the extracellular lipase from the mold Geotrichum candidum, which preferentially hydrolyzes esters of long-chain unsaturated fatty acids containing a double bond at the 9th position, such as oleic and linoleic acids. nottingham.ac.uk This specificity makes it a useful tool for producing specific fatty acid fractions. nottingham.ac.uk

The enzymatic synthesis of wax esters like oleyl linoleate has also been demonstrated using lipases in a reverse reaction (esterification). jmb.or.krgoogle.comgoogle.comrsc.orgnih.gov For instance, immobilized lipases have been used to catalyze the alcoholysis of oils with oleyl alcohol to produce wax esters, including oleyl linoleate. rsc.org The efficiency of this synthesis is influenced by factors such as temperature, reaction time, and substrate molar ratios. google.comrsc.org

Biochemical Pathways for Further Conversion of Linoleate

Once released from oleyl linoleate, linoleic acid can undergo further metabolic conversions through various biochemical pathways. As an essential omega-6 fatty acid, linoleic acid is a precursor to a range of biologically active molecules. news-medical.netontosight.ai

The primary metabolic pathway for linoleic acid in humans involves a series of desaturation and elongation steps. smpdb.ca The first and rate-limiting step is its conversion to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. news-medical.netsmpdb.ca GLA is then elongated to dihomo-gamma-linolenic acid (DGLA), which is subsequently converted to arachidonic acid (AA) by delta-5-desaturase. news-medical.netsmpdb.ca

Arachidonic acid is a key substrate for the synthesis of eicosanoids, a group of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes. news-medical.netmdpi.com These molecules are involved in a wide array of physiological processes, including inflammation and blood clotting. news-medical.net

Linoleic acid can also be metabolized by other enzymatic pathways:

Lipoxygenase (LOX) pathway: LOX enzymes can convert linoleic acid into hydroperoxyoctadecadienoic acids (HpODEs), which are then reduced to hydroxyoctadecadienoic acids (HODEs) such as 9-HODE and 13-HODE. mdpi.comnih.gov These oxidized metabolites have been linked to various biological activities. nih.gov

Cytochrome P450 (CYP) pathway: CYP monooxygenases can metabolize linoleic acid to form epoxide derivatives like vernolic acid and coronaric acid. mdpi.comwikipedia.org

The metabolism of linoleic acid is tightly regulated, and the balance between the metabolism of omega-6 fatty acids (like linoleic acid) and omega-3 fatty acids (like alpha-linolenic acid) is crucial, as they compete for the same metabolic enzymes. ontosight.aimdpi.com

In the human gut, bacteria can also metabolize linoleic acid. asm.org A notable pathway is the biohydrogenation of linoleic acid to conjugated linoleic acids (CLAs) and subsequently to vaccenic acid and stearic acid. asm.org

Advanced Spectroscopic and Chromatographic Characterization of Oleyl Linoleate

Mass Spectrometry-Based Methodologies for Oleyl Linoleate (B1235992) Analysis

Mass spectrometry (MS) is a cornerstone for the analysis of lipids like oleyl linoleate due to its ability to provide molecular weight and structural information. Various MS-based methodologies are employed, each offering unique advantages for the characterization of this wax ester. These techniques are crucial for everything from basic identification to in-depth structural elucidation and metabolic tracking.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile molecules like oleyl linoleate. ESI-MS allows for the detection of the intact molecular ion, which is fundamental for determining the compound's molecular weight. In positive-ion mode, oleyl linoleate is often detected as a protonated molecule [M+H]⁺ or as an adduct with alkali metal ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺. ekb.eg The formation of these adducts is common for neutral lipids. ekb.egnih.gov For instance, the analysis of oleyl oleate (B1233923), a closely related wax ester, by ESI-MS showed a prominent peak corresponding to the sodium adduct [M+Na]⁺ at an m/z of 555, confirming its molecular weight of 532 g/mol . ekb.eg The use of additives like ammonium (B1175870) formate (B1220265) or sodium iodide can enhance the ionization of neutral lipids, promoting the formation of detectable adducts. usda.govarvojournals.org This technique is highly sensitive, allowing for the detection of lipids at picomole levels. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. While intact oleyl linoleate has low volatility, GC-MS is extensively used for profiling its constituent fatty acids (oleic acid and linoleic acid) after a derivatization step, typically transesterification to form fatty acid methyl esters (FAMEs). researchgate.netjournal-of-agroalimentary.ro This process involves converting the fatty acids into their more volatile methyl esters, which can then be separated by gas chromatography and identified by their mass spectra. journal-of-agroalimentary.ro

The mass spectra of the resulting methyl oleate and methyl linoleate provide characteristic fragmentation patterns that allow for their unambiguous identification. researchgate.netnih.govresearchgate.net GC-MS can be used to determine the fatty acid composition of complex mixtures, which is essential for understanding the origin and purity of samples containing oleyl linoleate. journal-of-agroalimentary.ronih.gov For example, GC-MS analysis has been used to identify the fatty acid composition of various oils, where oleic and linoleic acids are major components. researchgate.netjournal-of-agroalimentary.ro The technique's ability to separate and identify individual FAMEs makes it invaluable for quality control and research applications. researchgate.nettandfonline.com

Representative GC-MS Data for Fatty Acid Methyl Esters
Fatty Acid Methyl EsterTypical Retention Time (min)Key Mass Fragments (m/z)Source
Methyl Oleate19.45296 (M+), 264, 222, 55 journal-of-agroalimentary.roresearchgate.net
Methyl Linoleate19.32294 (M+), 263, 67, 81 researchgate.netnih.gov

For the analysis of intact oleyl linoleate within complex biological or commercial samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.com LC, particularly reversed-phase chromatography, separates the different lipid species based on their polarity and chain length before they enter the mass spectrometer. nih.govnih.gov This separation is crucial for distinguishing between isomeric and isobaric lipid species that have the same mass but different structures. nih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity by isolating a specific ion (the precursor ion) and fragmenting it to produce a characteristic pattern of product ions. nih.govmdpi.com This technique, often using a triple quadrupole or ion trap mass spectrometer, allows for highly sensitive and selective quantification of lipids like oleyl linoleate, even at low concentrations. nih.govmdpi.com LC-MS/MS methods have been developed for the quantification of various fatty acid esters in complex matrices, demonstrating excellent sensitivity and reliability. nih.govmdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with mass accuracies of less than 5 ppm. nih.govchromatographyonline.com This precision allows for the determination of the elemental composition of a molecule, which is a powerful tool for the unambiguous identification of oleyl linoleate. chromatographyonline.com By comparing the measured accurate mass to the calculated theoretical mass, potential molecular formulas can be narrowed down to a single, most likely candidate. When coupled with LC, HRMS can confidently identify oleyl linoleate in complex mixtures without the need for authentic standards in some cases. HRMS is also instrumental in the analysis of complex lipidomes where numerous lipid species are present. nih.govnih.gov

High-Resolution Mass Data for Oleyl Linoleate Adducts
AdductCalculated m/zObserved m/z (example)Mass Accuracy (ppm)Source
[C36H66O2+H]+531.51356531.5132-0.68 chromatographyonline.com
[C36H66O2+NH4]+548.54009548.5398-0.53 chromatographyonline.com
[C36H66O2+Na]+553.49550553.4951-0.72 ekb.eg

The fragmentation patterns generated in tandem mass spectrometry (MS/MS) are essential for the structural elucidation of oleyl linoleate. When the molecular ion or an adduct of oleyl linoleate is selected and fragmented, it breaks apart in predictable ways, yielding fragment ions that are characteristic of the oleyl and linoleyl portions of the molecule. nih.gov

In electron ionization (EI) MS, often used with GC-MS, wax esters exhibit extensive fragmentation. nih.gov Key diagnostic fragments include those related to the fatty acid chain, such as [RCO]⁺ and [RCOOH₂]⁺ ions. nih.gov For electrospray ionization, collision-induced dissociation (CID) of the [M+H]⁺ or [M+Na]⁺ ion of oleyl linoleate would be expected to produce fragment ions corresponding to the loss of the fatty alcohol or fatty acid moieties. The fragmentation of the unsaturated acyl chains can also provide information about the location of the double bonds, although this can be complex to interpret. nih.govnih.gov Detailed analysis of these fragmentation patterns allows for the confirmation of the identity of the fatty acid and alcohol components of the wax ester. nih.gov

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of molecules within a biological system. mpg.denih.gov In the context of oleyl linoleate, this involves introducing a stable isotope-labeled precursor, such as ¹³C-labeled oleic acid or ¹³C-labeled linoleic acid, into cells or an organism. medchemexpress.com Mass spectrometry is then used to track the incorporation of the isotopic label into oleyl linoleate and other downstream metabolites. mpg.de

This approach, known as metabolic flux analysis (MFA), allows researchers to quantify the rates of metabolic pathways (fluxes) and understand how they are regulated. nih.govmedchemexpress.com By measuring the labeling patterns in intracellular metabolite pools over time, it is possible to determine the turnover rates of oleyl linoleate and identify the pathways responsible for its synthesis and degradation. mpg.decardiff.ac.uk This powerful technique provides dynamic information about lipid metabolism that cannot be obtained from static concentration measurements alone. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Lipid Species.

High-Resolution Mass Spectrometry for Precise Identification.

Chromatographic Techniques for Separation and Quantification of Oleyl Linoleate

Chromatographic methods are essential for the isolation, identification, and quantification of oleyl linoleate from complex lipid mixtures. Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC) are widely employed, each offering distinct advantages for the analysis of this wax ester.

Thin-Layer Chromatography (TLC) for Lipid Fractionation

Thin-layer chromatography (TLC) is a versatile and rapid technique for the separation of complex lipid mixtures into different classes based on their polarity. gerli.comrockefeller.edu In this method, a stationary phase, typically a silica (B1680970) gel plate, adsorbs the lipid sample. rockefeller.edu A mobile phase, consisting of a specific solvent system, moves up the plate via capillary action, separating the lipid components. rockefeller.edu The separation is based on the principle that nonpolar compounds have weaker interactions with the polar silica gel and are carried further up the plate by the nonpolar mobile phase, resulting in higher Retention Factor (Rf) values. rockefeller.edu

In the analysis of neutral lipids, wax esters like oleyl linoleate are among the least polar components. researchgate.net Consequently, they migrate the furthest on the TLC plate, separating them from more polar lipid classes such as triacylglycerols (TAGs), free fatty acids (FFAs), and polar lipids, which remain closer to the origin. researchgate.net A common mobile phase for the separation of neutral lipids is a mixture of n-hexane, diethyl ether, and glacial acetic acid (e.g., 70:30:1, v/v/v). researchgate.net Another solvent system developed for separating fatty acid derivatives uses petroleum ether, ethyl acetate, and ammonium hydroxide (B78521) (80:20:1, v/v). nih.gov After development, the separated lipid spots are visualized, often by spraying with a fluorescent dye like primuline (B81338) or exposing the plate to iodine vapor, and their Rf values are calculated. gerli.comscholarsresearchlibrary.com

Table 1: TLC Systems for Neutral Lipid Fractionation

Stationary Phase Mobile Phase (v/v/v) Lipid Class Migration Order (Increasing Rf) Visualization Reference
Silica Gel 60 n-hexane/diethyl ether/glacial acetic acid (70:30:1) Polar lipids < Monoacylglycerols < Diacylglycerols < Free Fatty Acids < Triacylglycerols < Wax Esters /Steryl Esters Iodine Vapor / Charring researchgate.net
Silica Gel petroleum ether/diethyl ether/acetic acid (84:15:1) Polar components remain at origin, nonpolar components migrate further. Iodine Vapor rockefeller.edu
Silica Gel G diethyl ether/methanol (B129727)/acetic acid (90/1/1) Polar lipids (at origin) separated from neutral lipids (near solvent front). Primuline Spray & UV Light gerli.com

High-Performance Liquid Chromatography (HPLC) for Species Separation

High-Performance Liquid Chromatography (HPLC) provides superior resolution for separating and quantifying individual wax ester species like oleyl linoleate. tandfonline.com Non-aqueous reversed-phase (NARP) HPLC is a particularly effective method for this purpose. researchgate.net In this technique, a nonpolar stationary phase, such as a C18 or C30 column, is used with a mobile phase of organic solvents. researchgate.netfigshare.com The separation is based on the hydrophobicity of the molecules; wax esters with longer carbon chains and fewer double bonds are retained longer on the column.

Several HPLC methods have been developed for wax ester analysis. One successful approach uses a C30 reversed-phase column with a gradient of methanol and chloroform, coupled with an Evaporative Light-Scattering Detector (ELSD) or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS). figshare.com This method has proven effective for separating wax esters with up to 60 carbon atoms. tandfonline.com Another method employs an alumina (B75360) column at an elevated temperature (75°C), which enhances the separation of wax esters and other nonpolar lipid esters. nih.gov For the analysis of oleoyl (B10858665) and linoleoyl-containing glycerides, a NARP-HPLC method with a C18 column and an acetonitrile/acetone mobile phase has been utilized. researchgate.net The direct analysis of wax esters in oils can also be achieved using HPLC coupled to a quadrupole time-of-flight mass spectrometer (QTOF-MS), which allows for detailed structural confirmation. spectroscopyonline.com

Table 2: HPLC Methods for Oleyl Linoleate and Wax Ester Separation

Stationary Phase Mobile Phase Elution Mode Detector Application Reference
C30 Column Methanol / Chloroform Gradient ELSD, APCI-MS Analysis of commercial waxes figshare.com
Alumina Column Not specified Binary Gradient Not specified Separation of nonpolar lipid esters nih.gov
Poroshell 120 EC-C18 A: 80:20 water-2-propanol B: 80:10:10 butanol-water-2-propanol (both with 25 µM ammonium formate) Gradient ESI-QTOF-MS Direct analysis of wax esters in canola oil spectroscopyonline.com
Vintage Series KR C18 Acetonitrile / Acetone Not specified APPI-MS Analysis of linoleoyl and oleoyl macrogolglycerides researchgate.net
Ultrasphere-ODS (C18) Acetonitrile / Isopropanol (30/70) Isocratic UV (200 nm) Separation of cholesterol linoleate/oleate nih.gov

Supercritical Fluid Chromatography (SFC) for Direct Ester Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of lipids, including wax esters like oleyl linoleate. mdpi.com This method uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. shimadzu.com Supercritical CO₂ is nonpolar and can be mixed with organic solvents like methanol, known as modifiers, to adjust the mobile phase's polarity. mdpi.comshimadzu.com

SFC offers several advantages for lipid analysis. The low viscosity of the supercritical mobile phase allows for high flow rates and the use of long columns, leading to high-efficiency separations without prohibitive pressure drops. nih.govnih.gov SFC is highly compatible with the injection of samples dissolved in pure organic solvents, which is ideal for hydrophobic lipids. mdpi.com The technique can be coupled with universal detectors like ELSD or specific detectors like mass spectrometry (MS). mdpi.comnih.gov Isocratic elution is often possible in SFC for lipid analysis, which simplifies quantification compared to the gradient elution typically required in HPLC. nih.gov SFC has been successfully applied to the quantitative analysis of cosmetic waxes and the profiling of various lipid classes, demonstrating its suitability for the direct analysis of esters. mdpi.com

Table 3: SFC Systems for the Analysis of Lipids and Esters

Stationary Phase Mobile Phase Detector Key Advantage Application Reference
Fused-core particle columns (coupled) CO₂ / Acetonitrile ELSD, UV Isocratic elution allows for simplified quantification. Triglyceride analysis in vegetable oils nih.gov
Chiral Column Supercritical CO₂ / Methanol MS/MS Enables separation of chiral species (stereoisomers). Metabolic profiling of oxylipins nih.gov
Not specified CO₂ / Methanol MS Compatible with organic solvents, suitable for lipidomics. Analysis of oxidized phospholipids (B1166683) mdpi.com

Cellular and Subcellular Investigations of Oleyl Linoleate and Its Precursors

Cellular Uptake Mechanisms of Unsaturated Fatty Acids (Oleate and Linoleate)

The entry of unsaturated fatty acids like oleate (B1233923) and linoleate (B1235992) into cells is a crucial process for various metabolic and signaling functions. This uptake is not a simple diffusion process but is facilitated by specific protein transporters embedded in the plasma membrane.

Transporter-Mediated Uptake in Specific Cell Types (e.g., Keratinocytes, HepG2)

The uptake of oleate and linoleate is cell-type specific, with different transporters and mechanisms observed in various tissues.

In keratinocytes , the uptake of fatty acids is a rapid and temperature-dependent process that shows saturable kinetics, indicating the involvement of protein transporters. nih.gov Studies have revealed that keratinocytes exhibit a preference for linoleic acid uptake compared to oleic acid. nih.gov This preferential uptake is significant as linoleic acid is essential for the synthesis of stratum corneum lipids, which are vital for the skin's barrier function. The transporter in keratinocytes appears to be distinct from the plasma membrane fatty acid-binding protein (PM-FABP) found in hepatocytes. nih.gov Fatty acid transport proteins (FATPs), particularly FATP4, and CD36/FAT are key players in the transport of long-chain fatty acids across the keratinocyte membrane. researchgate.net

In the human hepatoma cell line, HepG2 , the uptake of long-chain fatty acids like oleic acid also demonstrates saturable kinetics. nih.gov A significant portion of this uptake is mediated by caveolae, which are specialized lipid raft microdomains in the plasma membrane. nih.gov Inhibition of caveolae formation has been shown to significantly reduce the uptake of oleic acid. nih.gov Key proteins involved in the transport of long-chain fatty acids into HepG2 cells include fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding protein (FABPpm), and fatty acid transport proteins (FATPs). dntb.gov.ua

Cell TypeKey Transporters/MechanismsPreferred Fatty AcidSignificance
Keratinocytes Putative distinct PM-FA transporter, FATPs (FATP4), CD36/FAT nih.govresearchgate.netLinoleic Acid nih.govEssential for stratum corneum lipid synthesis and skin barrier function. nih.gov
HepG2 Caveolae-mediated endocytosis, FAT/CD36, FABPpm, FATPs nih.govdntb.gov.uaNot specified preferenceImportant for hepatic lipid metabolism and energy homeostasis.

Dynamics of Fatty Acid Incorporation into Intracellular Lipids

Once inside the cell, oleate and linoleate are not static molecules. They are rapidly activated to their acyl-CoA derivatives and incorporated into various lipid pools, a process that is dynamic and depends on the cell's metabolic state. dntb.gov.uaaacrjournals.org

The primary fate of newly acquired fatty acids is their esterification into neutral lipids, mainly triacylglycerols , which are stored in lipid droplets. nih.govplos.org This serves as a buffer, sequestering potentially toxic free fatty acids and providing an energy reserve. aacrjournals.orgnih.gov Fatty acids can also be incorporated into phospholipids (B1166683) , such as phosphatidylcholine and phosphatidylethanolamine (B1630911), which are essential components of cellular membranes. aacrjournals.orgnih.gov The incorporation of unsaturated fatty acids like oleate and linoleate influences membrane fluidity and the function of membrane-bound proteins. uchicago.eduacs.org

The distribution of fatty acids between storage (triacylglycerols) and structural/signaling (phospholipids) pools is a tightly regulated process. In times of high fatty acid availability, they are preferentially channeled into lipid droplets. Conversely, when energy is needed or for membrane synthesis, they can be mobilized from these stores. aacrjournals.org The enzymes responsible for this partitioning, such as acyl-CoA:diacylglycerol acyltransferases (DGATs) and various acyltransferases, play a critical role in maintaining lipid homeostasis. aacrjournals.orgnih.gov Studies have shown that the incorporation of fatty acids into different lipid classes can be tracked over time, revealing the dynamic nature of lipid metabolism within the cell. plos.org

Intracellular LipidPrimary FunctionDynamics of Incorporation
Triacylglycerols (in Lipid Droplets) Energy storage, buffering against lipotoxicity. aacrjournals.orgnih.govRapid esterification upon fatty acid uptake, especially in high availability. aacrjournals.orgplos.org
Phospholipids (in Membranes) Structural components of cell membranes, precursors for signaling molecules. aacrjournals.orgnih.govIncorporation influences membrane properties like fluidity. uchicago.eduacs.org
Cholesteryl Esters Storage form of cholesterol. dntb.gov.uaFatty acids are esterified to cholesterol. nih.gov

Modulation of Intracellular Signaling Pathways by Unsaturated Fatty Acids

Unsaturated fatty acids, including oleate and linoleate, are not merely structural and energetic molecules; they are also potent signaling molecules that can modulate a variety of intracellular pathways.

Phospholipase D-Dependent Signaling in Cellular Responses

Phospholipase D (PLD) is an enzyme that hydrolyzes phospholipids, primarily phosphatidylcholine, to generate phosphatidic acid (PA), a key second messenger. mdpi.comoup.com Unsaturated fatty acids, including oleic and linoleic acid, have been shown to stimulate the activity of certain PLD isoforms, particularly PLD2. nih.gov

The activation of PLD by these fatty acids can trigger a cascade of downstream signaling events. PA itself can recruit and activate various proteins, including protein kinases and phosphatases, thereby influencing cellular processes like vesicular trafficking, exocytosis, and cell growth. nih.govresearchgate.net For instance, in macrophages, the degradation of the ABCA1 transporter, which is involved in cholesterol efflux, is mediated by a signaling pathway that involves the activation of PLD2 by unsaturated fatty acids like oleate and linoleate. frontiersin.orgfrontiersin.org Furthermore, the activation of PLD and the subsequent production of PA are implicated in the cellular response to stresses like dehydration. oup.com In some cell types, the lipid mediators generated through PLD pathways can influence critical functions such as neuritic outgrowth and neurotransmitter release. edpsciences.org

Fatty Acid Receptor Activation and Downstream Effects

Oleate and linoleate can act as ligands for a class of G protein-coupled receptors (GPCRs) known as free fatty acid receptors (FFARs). mdpi.com Specifically, long-chain fatty acids like oleate and linoleate activate FFAR1 (also known as GPR40) and FFAR4 (also known as GPR120). mdpi.commdpi.com

Activation of FFAR1/GPR40 by fatty acids typically leads to the coupling with Gq/11 proteins. researchgate.net This activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which can trigger various cellular responses, including insulin (B600854) secretion in pancreatic β-cells. mdpi.comresearchgate.net

The activation of FFAR4/GPR120 by unsaturated fatty acids is associated with potent anti-inflammatory and insulin-sensitizing effects. mdpi.com Downstream signaling from FFAR4 can lead to the increased expression of genes involved in thermogenesis and enhanced fatty acid uptake and oxidation. mdpi.com

ReceptorActivating LigandsPrimary Signaling PathwayKey Downstream Effects
FFAR1 (GPR40) Oleate, Linoleate mdpi.commdpi.comGq/11 -> PLC -> IP3 + DAG mdpi.comresearchgate.netIncreased intracellular Ca2+, insulin secretion. mdpi.comresearchgate.net
FFAR4 (GPR120) Oleate, Linoleate mdpi.commdpi.comGq -> Increased intracellular Ca2+ mdpi.comAnti-inflammatory responses, increased thermogenesis, enhanced insulin sensitivity. mdpi.com

Omics Based Approaches in Oleyl Linoleate Research

Lipidomics Profiling for Comprehensive Oleyl Linoleate (B1235992) Analysis

Lipidomics, the large-scale study of cellular lipids, provides powerful tools for the detailed analysis of oleyl linoleate and its related lipid species.

The identification and quantification of specific lipid molecules like oleyl linoleate from intricate biological mixtures present a significant analytical challenge. Advanced analytical techniques, primarily mass spectrometry (MS) coupled with chromatography, are essential for this purpose. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of lipidomics. nih.gov This technique first separates the complex mixture of lipids using liquid chromatography, after which the individual lipid species are ionized and their mass-to-charge ratio is determined by a mass spectrometer. This allows for the precise identification and quantification of oleyl linoleate, even at low concentrations. nih.govnih.gov For instance, a "shotgun lipidomics" approach using direct infusion electrospray ionization mass spectrometry can determine the absolute amounts of various wax esters, including oleyl linoleate, in samples like human meibum. arvojournals.org

Researchers have developed automated methods to enable high-throughput identification and quantification of numerous lipid species from complex datasets generated by these techniques. nih.gov These automated workflows significantly reduce the time required for data analysis and improve the reproducibility of results. nih.gov

Table 1: Analytical Techniques for Oleyl Linoleate Identification and Quantification

TechniquePrincipleApplication in Oleyl Linoleate Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates lipids based on their physicochemical properties before detection by mass spectrometry.Allows for the specific identification and quantification of oleyl linoleate within a complex mixture of other lipids. nih.govnih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile lipid derivatives before mass analysis.Often used for the analysis of fatty acid components of lipids like oleyl linoleate after hydrolysis. researchgate.net
Shotgun Lipidomics (Direct Infusion ESI-MS) Analyzes the entire lipid extract without prior chromatographic separation.Provides rapid and comprehensive profiling of lipid classes, including wax esters like oleyl linoleate. arvojournals.org

This table summarizes key analytical methods used in lipidomics for the study of oleyl linoleate.

Lipidomics studies have revealed that the distribution of oleyl linoleate and other lipids varies significantly across different biological tissues and organisms. Wax esters, the class of lipids to which oleyl linoleate belongs, are found in microorganisms, plants, and animals, where they can serve as energy reserves and waterproofing agents. labinsights.nl

In plants, the fatty acid composition of seed oils shows wide variation. aocs.org While some oils are rich in saturated or monounsaturated fatty acids, others, like soybean and sunflower oils, contain high levels of linoleic acid. aocs.org Genetic engineering efforts have aimed to produce oils with specific compositions, such as high levels of oleyl-oleate, a wax ester similar to oleyl linoleate, in oilseed plants. nih.gov

In animals, linoleic acid obtained from the diet is a major component of lipids in most tissues. skinident.world The distribution of lipids, including those derived from linoleic acid, is tissue-specific. For example, the lipid composition of the heart, liver, brain, and other organs can be distinctly different. nih.gov

Table 2: Illustrative Distribution of Related Lipids in Biological Sources

Biological SourceKey Lipid Components Mentioned in ResearchRelevance to Oleyl Linoleate
Soybean & Sunflower Oils High in linoleic acid. aocs.orgLinoleic acid is a direct precursor for the synthesis of oleyl linoleate.
Genetically Modified Arabidopsis Engineered to produce high levels of oleyl-oleate. nih.govDemonstrates the potential for targeted production of specific wax esters.
Human Meibum Contains a variety of wax esters, including oleyl palmitate and oleyl stearate (B1226849). arvojournals.orgIndicates the presence of a diverse wax ester profile in human secretions, likely including oleyl linoleate.
Rat Tissues (various) Show distinct patterns of fatty acid incorporation into lipids. nih.govHighlights the tissue-specific metabolism and distribution of fatty acids and their derivatives.

This table provides examples of how the precursors and related compounds of oleyl linoleate are distributed in various biological systems.

Identification and Quantification of Oleyl Linoleate within Complex Lipidomes.

Integrated Metabolomics and Proteomics for Pathway Elucidation

Combining metabolomics (the study of small molecules or metabolites) and proteomics (the study of proteins) provides a more complete picture of the metabolic pathways involving oleyl linoleate. nih.govmdpi.com This integrated approach allows researchers to connect the presence and abundance of specific lipids with the expression and activity of the enzymes responsible for their synthesis and modification. acs.orgnih.gov

The synthesis and modification of oleyl linoleate are governed by a series of enzymes. The availability of its precursors, oleic acid and linoleic acid, is a critical regulatory point. Animals cannot synthesize linoleic acid, making it an essential fatty acid that must be obtained from the diet. libretexts.org

Several key enzymes are involved in the metabolism of linoleic acid and other fatty acids:

Fatty Acid Desaturases (FADS): These enzymes introduce double bonds into fatty acid chains. For example, FADS2 is involved in the conversion of α-linolenic acid, a process that can be influenced by the levels of linoleic acid. cambridge.orgnih.gov

Elongases of Very Long Chain Fatty Acids (ELOVL): These enzymes extend the carbon chain of fatty acids. cambridge.orgnih.gov

Fatty Acyl-CoA Reductases (FAR) and Wax Synthases (WS): These enzymes are directly involved in the synthesis of wax esters like oleyl linoleate. FARs produce fatty alcohols, which are then esterified with acyl-CoAs by WS enzymes. nih.gov

Studies have shown that the expression of these enzymes can be regulated by various factors, including diet and hormonal signals. For instance, a diet low in linoleic acid can enhance the expression of enzymes like FADS2 and ELOVL2. cambridge.orgnih.gov

Integrated proteomic and metabolomic analyses have been used to explore the regulation of enzymes like linoleate isomerase in bacteria and to understand the broader metabolic changes associated with altered fatty acid metabolism in various conditions. acs.orgnih.gov For example, in a study on Propionibacterium acnes, proteomics revealed changes in the expression of proteins involved in various metabolic pathways that correlated with linoleate isomerase activity. acs.org

Table 3: Enzymes Involved in Linoleate Metabolism and Wax Ester Synthesis

Enzyme/Protein FamilyFunctionRegulatory Factors
Fatty Acid Desaturases (FADS) Introduce double bonds in fatty acids. cambridge.orgnih.govDietary fatty acid composition (e.g., linoleic acid levels), hormones (e.g., estrogen). cambridge.orgnih.gov
Elongases of Very Long Chain Fatty Acids (ELOVL) Elongate the carbon chains of fatty acids. cambridge.orgnih.govDietary fatty acid composition, hormones. cambridge.orgnih.gov
Fatty Acyl-CoA Reductases (FAR) Reduce fatty acyl-CoAs to fatty alcohols. nih.govSubstrate availability.
Wax Synthases (WS) Esterify fatty alcohols and fatty acyl-CoAs to form wax esters. nih.govSubstrate availability.
Linoleate Isomerase Isomerizes linoleic acid. acs.orgChanges in related metabolic pathways (e.g., galactose metabolism). acs.org

This table details the key enzymes and their roles in the metabolic pathways related to oleyl linoleate.

Future Perspectives and Emerging Research Avenues for Oleyl Linoleate

Advanced Elucidation of Biosynthetic and Degradative Regulatory Networks

The intricate processes of building (biosynthesis) and breaking down (degradation) oleyl linoleate (B1235992) are governed by complex regulatory networks within cells. These pathways are crucial for maintaining cellular balance and responding to various internal and external signals.

Biosynthetic Pathways: The creation of oleyl linoleate, a type of wax ester, involves a series of enzymatic reactions. It begins with the synthesis of its constituent parts: oleyl alcohol and linoleic acid. Fatty acid synthesis starts with acetyl-CoA and involves a cycle of condensation, reduction, dehydration, and another reduction, with each cycle adding two carbons to the growing acyl chain. diva-portal.orgpeerj.com Key enzymes in this process include acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, and fatty acid synthase (FAS), a multi-enzyme complex that orchestrates the elongation of the fatty acid chain. diva-portal.orgbioone.orgfunaab.edu.ng

The production of the fatty alcohol component, oleyl alcohol, is catalyzed by fatty acyl-CoA reductases. These enzymes convert fatty acyl-CoAs to fatty alcohols. plasticsurgerykey.com The final step in oleyl linoleate synthesis is the esterification of oleyl alcohol with linoleoyl-CoA, a reaction catalyzed by wax synthase enzymes. researchgate.netnih.gov These enzymes belong to families such as the bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) and the membrane-bound O-acyltransferase (MBOAT) family. nih.govnih.gov

Degradative Pathways: The breakdown of oleyl linoleate reverses this process. Lipases first hydrolyze the ester bond, releasing oleyl alcohol and linoleic acid. These components are then further metabolized. Fatty acids like linoleic acid are broken down through a process called β-oxidation, which occurs in the mitochondria. nih.govfrontiersin.org This pathway systematically shortens the fatty acid chain, producing acetyl-CoA that can then enter the citric acid cycle for energy production. funaab.edu.ng The complete oxidation of unsaturated fatty acids like linoleate requires additional enzymes to handle the double bonds. funaab.edu.ng

Regulatory Networks: The synthesis and degradation of fatty acids and their derivatives are tightly controlled. mdpi.com This regulation occurs at multiple levels, including transcriptional control of the genes encoding the biosynthetic and degradative enzymes. mdpi.com Key transcription factors, such as Sterol Regulatory Element-Binding Proteins (SREBPs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs), play a significant role in modulating the expression of genes involved in lipid metabolism. diva-portal.org For example, SREBPs are known to regulate a wide array of genes involved in the synthesis of fatty acids and triglycerides. diva-portal.org The activity of these pathways is also influenced by the availability of substrates and the energy status of the cell. differencebetween.com

Investigation of Specific Cellular Transporters for Oleyl Linoleate

The movement of oleyl linoleate and its precursors across cellular membranes is a critical aspect of its metabolism, though direct transport of the intact wax ester is less understood than the transport of its components, fatty acids and fatty alcohols. Cellular transport can be broadly categorized into passive and active transport. iosrjournals.orgnumberanalytics.com

Passive Transport: This process does not require the cell to expend energy and relies on the concentration gradient of the molecule. iosrjournals.org For fatty acids, this can occur through simple diffusion, where the molecule moves directly across the lipid bilayer of the cell membrane. researchgate.net The ability of a fatty acid to diffuse across the membrane is influenced by its properties and the composition of the membrane itself. nih.gov

Active and Facilitated Transport: These mechanisms involve protein transporters to move substances across the membrane. numberanalytics.com Facilitated diffusion uses protein channels or carriers to move molecules down their concentration gradient, while active transport requires energy, often in the form of ATP, to move molecules against their concentration gradient. iosrjournals.orgnumberanalytics.com

Several families of proteins are implicated in the transport of long-chain fatty acids like oleic acid and linoleic acid. These include:

Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the uptake of fatty acids into cells. nih.gov

CD36 (Fatty Acid Translocase): A scavenger receptor that is also involved in the intestinal absorption of fatty acids. nih.gov

Fatty Acid Binding Proteins (FABPs): These proteins bind to fatty acids within the cell, potentially aiding in their transport and targeting to specific metabolic pathways. nih.gov

Solute Carrier (SLC) Transporters: This is a large family of membrane proteins that transport a wide variety of substances, including ions and metabolites. ionbiosciences.com Some members of this family are known to be involved in fatty acid transport.

While the transport of fatty acids is well-studied, the specific mechanisms for the transport of intact wax esters like oleyl linoleate are not as clearly defined. It is possible that oleyl linoleate is hydrolyzed into its constituent oleyl alcohol and linoleic acid before or during transport across the cell membrane, with the individual components then being transported by the mechanisms described above. nih.gov Further research is needed to determine if specific transporters for intact oleyl linoleate exist and to fully understand their function.

Development of High-Throughput Screening Methodologies for Enzyme Discovery in Synthesis

The discovery of novel and improved enzymes for the synthesis of oleyl linoleate is crucial for various biotechnological applications. High-throughput screening (HTS) methodologies are powerful tools that allow for the rapid testing of large libraries of enzyme variants to identify those with desired properties. nih.govnih.gov

Enzyme Libraries: The process begins with the creation of a library of enzyme variants. This can be achieved through various techniques, including isolating enzymes from different natural sources or using genetic engineering to create mutations in existing enzymes. rsc.org

Screening Assays: The core of HTS is the development of a robust and sensitive assay that can quickly measure the activity of the enzyme of interest. nih.gov For enzymes involved in oleyl linoleate synthesis, such as wax synthases, these assays would typically measure the formation of the wax ester product. Common HTS formats include:

Microtiter Plates: These plates contain many small wells, allowing for the simultaneous testing of numerous enzyme variants. nih.gov Assays in this format often use chromogenic or fluorogenic substrates that produce a colored or fluorescent signal upon reaction, which can be easily measured by a plate reader. nih.gov

Fluorescence-Activated Cell Sorting (FACS): This technique can be used to screen for enzyme activity within living cells. nih.gov Cells are engineered to produce a fluorescent signal in the presence of the desired enzyme activity, and the FACS machine can then rapidly sort individual cells based on their fluorescence.

Directed Evolution: HTS is often coupled with directed evolution, a process that mimics natural selection in the laboratory. nih.gov This involves creating a library of enzyme variants, screening them for a desired property, and then using the best-performing variants as templates for the next round of mutation and selection. This iterative process can lead to the development of enzymes with significantly improved activity, stability, or substrate specificity.

The development of efficient HTS methods for wax synthases and other enzymes in the oleyl linoleate biosynthetic pathway will accelerate the discovery of novel biocatalysts. rsc.org These enzymes could then be used in engineered microorganisms to produce oleyl linoleate and other valuable wax esters on an industrial scale.

Q & A

Q. What are the optimal methods for synthesizing oleyl linoleate in a laboratory setting?

Oleyl linoleate can be synthesized via enzymatic esterification, which offers advantages in selectivity and environmental sustainability. A solvent-free system using immobilized lipases (e.g., Candida antarctica lipase B) under controlled temperature (40–60°C) and agitation (200–400 rpm) is recommended. Central composite rotatable design (CCRD) can optimize reaction parameters, such as enzyme load (5–15% w/w), to maximize yield . Kinetic modeling (e.g., quadratic polynomial equations) validates experimental outcomes, ensuring reproducibility .

Q. How can oleyl linoleate be efficiently extracted and purified from complex lipid mixtures?

The Bligh-Dyer method is widely used for lipid extraction. Homogenize the sample in chloroform:methanol (2:1 v/v), followed by phase separation with additional chloroform and water. The chloroform layer contains purified lipids, including oleyl linoleate. This method achieves >95% lipid recovery in 10 minutes and minimizes degradation . For further purification, silica gel chromatography with hexane:ethyl acetate gradients isolates esters from triglycerides and phospholipids.

Q. What analytical techniques are most reliable for characterizing oleyl linoleate?

  • 13C NMR : Determines positional distribution of oleyl and linoleate chains in triglycerides. For example, deviations from random distribution at the sn-2 position can be quantified using peak integration (δ 39.9–47.5 ppm for carbonyl carbons) .
  • GC-MS : Confirms fatty acid composition after saponification and methylation.
  • DSC/TGA : Assesses thermal stability by measuring decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres .

Q. How does atmospheric composition influence the thermal stability of oleyl linoleate?

Under nitrogen, oleyl linoleate exhibits higher thermal stability, with initial decomposition temperatures ~250°C. In oxygen, oxidative cleavage lowers decomposition onset by 30–50°C, forming peroxides and volatile aldehydes. Kinetic analysis using multiple linear regression models calculates activation energy (~120 kJ/mol) and pre-exponential factors (~10⁹ min⁻¹) to predict degradation rates .

Q. What protocols ensure reproducibility in lipid metabolism studies involving oleyl linoleate?

  • Diet Design : Use lacto-ovo vegetarian basal diets with controlled linoleate levels (2–18% of calories). Validate total lipid content via Bligh-Dyer extraction and linoleate quantification via GC-FID .
  • Sample Storage : Store lipids at -80°C under argon to prevent oxidation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can kinetic contradictions in thermal decomposition studies of oleyl linoleate be resolved?

Discrepancies in reported activation energies often arise from differences in heating rates (5–20°C/min) or atmospheric conditions. Apply the Flynn-Wall-Ozawa isoconversional method to account for variable heating rates. Statistical error analysis (e.g., relative errors <1%) and compensation effects (lnA vs. Eₐ linearity) confirm model reliability .

Q. What experimental designs are optimal for studying oleyl linoleate’s role in lipid metabolism?

Randomized controlled trials (RCTs) with stratified cohorts (e.g., 4 groups, n=16) are effective. For example, assign subjects to diets varying in linoleate content (2–18% of calories) while maintaining isocaloric fat intake (30% of calories). Analyze plasma lipids via HPLC-MS and validate against food composition databases .

Q. How can positional distribution of oleyl and linoleate chains in triglycerides be quantified?

Use 13C NMR to compare theoretical (random distribution) vs. experimental ratios at sn-1,3 vs. sn-2 positions. For instance, deviations in oleate distribution (e.g., 76% observed vs. 50% theoretical at sn-2) indicate enzymatic selectivity during lipolysis .

Q. What statistical approaches validate analytical methods for oleyl linoleate quantification?

  • Intraday Precision : Perform triplicate analyses with coefficient of variation (CV) <5%.
  • Recovery Tests : Spike samples with known oleyl linoleate concentrations (80–120% of baseline) and calculate recovery (target: 95–105%).
  • ANOVA : Compare batch-to-batch variability using Tukey’s HSD test (p<0.05) .

Q. How do conflicting reports on oleyl linoleate’s oxidative stability inform experimental design?

Contradictions often stem from differing oxygen partial pressures or antioxidant presence. Design experiments using controlled-atmosphere TGA (e.g., 0–21% O₂) and track hydroperoxide formation via iodometric titration. Include radical scavengers (e.g., BHT) as controls to isolate autoxidation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.